5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2880-89-9
VCID: VC0016834
InChI: InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
SMILES: C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl
Molecular Formula: C9H11ClN2O6
Molecular Weight: 278.64 g/mol

5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione

CAS No.: 2880-89-9

Reference Standards

VCID: VC0016834

Molecular Formula: C9H11ClN2O6

Molecular Weight: 278.64 g/mol

5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione - 2880-89-9

CAS No. 2880-89-9
Product Name 5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione
Molecular Formula C9H11ClN2O6
Molecular Weight 278.64 g/mol
IUPAC Name 5-chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11ClN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)
Standard InChIKey LDCUBKKZHSYQTJ-UAKXSSHOSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Cl
SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl
Canonical SMILES C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Cl
Synonyms 5-chlorouridine
PubChem Compound 287043
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator